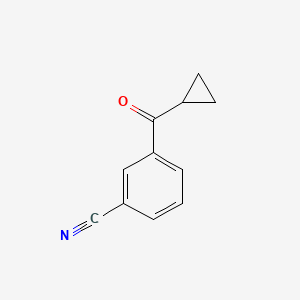

3-Cyanophenyl cyclopropyl ketone

Vue d'ensemble

Description

3-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.199 . It is also known by its IUPAC name, 3-(cyclopropylcarbonyl)benzonitrile .

Synthesis Analysis

The synthesis of 3-Cyanophenyl cyclopropyl ketone involves the use of 2-Iodoxybenzoic acid (IBX) added to a solution of 3-(cyclopropyl(hydroxy)methyl)benzonitrile in ethyl acetate at room temperature, which is then stirred at 80°C for 2 hours . This reaction yields 3-(cyclopropanecarbonyl)benzonitrile .Molecular Structure Analysis

The InChI code for 3-Cyanophenyl cyclopropyl ketone is 1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, can undergo a variety of chemical reactions. For instance, a ring-opening cyanation reaction of cyclopropyl ketones can be used for the construction of γ-cyanoketones . This reaction merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .Physical And Chemical Properties Analysis

3-Cyanophenyl cyclopropyl ketone is an amber oil in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density would require further investigation.Applications De Recherche Scientifique

Synthesis of Eight-Membered Heterocycles

3-Cyanophenyl cyclopropyl ketone can be used in gold-catalyzed stereoselective (4 + 4) cycloadditions, which is a method to synthesize chiral furan/pyrrole-containing eight-membered heterocycles. This process is significant for creating complex molecular structures that are valuable in pharmaceutical research and development .

Cross-Electrophile Coupling

This compound can also be involved in nickel-catalyzed cross-electrophile coupling reactions with unactivated primary alkyl chlorides to produce γ-alkyl ketones. Such reactions are crucial for constructing carbon-carbon bonds, which are foundational in organic synthesis .

Cyclopropane Cycloaddition Reactions

Cyclopropyl ketones, including 3-Cyanophenyl cyclopropyl ketone, may be applied in various cycloaddition reactions. These reactions are useful for generating novel functionalized cyclopropanes, which have applications ranging from materials science to the synthesis of biologically active molecules .

Mécanisme D'action

Target of Action

Cyclopropyl ketones, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

The mode of action of 3-Cyanophenyl cyclopropyl ketone involves a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the structure of cyclopropyl ketones, resulting in the formation of γ-cyanoketones .

Pharmacokinetics

Cyclopropanes, a class of compounds to which 3-cyanophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve their pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 3-Cyanophenyl cyclopropyl ketone’s action involve the transformation of cyclopropyl ketones into γ-cyanoketones . This transformation is achieved through a triple catalytic process that involves the selective cleavage of carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .

Orientations Futures

The use of 3-Cyanophenyl cyclopropyl ketone in chemical reactions, particularly in the construction of γ-cyanoketones, represents a significant area of interest in organic chemistry . Future research may focus on expanding the types of reactions this compound can participate in, as well as improving the efficiency and selectivity of these reactions.

Propriétés

IUPAC Name |

3-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHVVYSUPIKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642488 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanophenyl cyclopropyl ketone | |

CAS RN |

898789-86-1 | |

| Record name | 3-(Cyclopropanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.